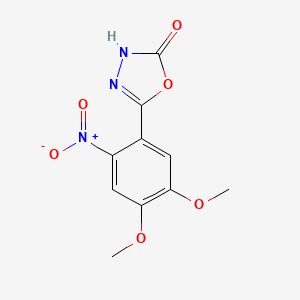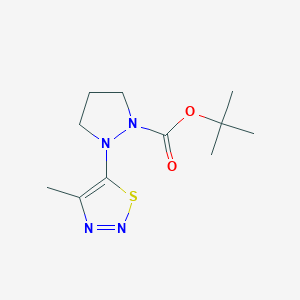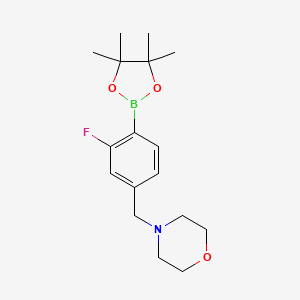
1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea
Descripción general
Descripción
1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea is an organic compound characterized by the presence of a bromine atom on the phenyl ring and a trifluoroethyl group attached to the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea can be synthesized through several methods. One common approach involves the reaction of 3-bromoaniline with 2,2,2-trifluoroethyl isocyanate under controlled conditions. The reaction typically proceeds in an organic solvent such as dichloromethane or toluene, with the temperature maintained at room temperature to slightly elevated temperatures (25-50°C). The reaction is usually complete within a few hours, yielding the desired product after purification by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher throughput and consistent product quality. Solvent recovery and recycling are also critical aspects of industrial production to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding urea derivatives with different oxidation states. Reduction reactions can also modify the trifluoroethyl group or the urea moiety.
Hydrolysis: Under acidic or basic conditions, the urea bond can be hydrolyzed to yield the corresponding amine and isocyanate derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (50-100°C).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Products depend on the nucleophile used, resulting in various substituted phenyl derivatives.
Oxidation: Oxidized urea derivatives with altered functional groups.
Reduction: Reduced forms of the original compound, potentially with modified trifluoroethyl groups.
Aplicaciones Científicas De Investigación
1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors due to its unique structural features.
Biological Studies: The compound is used in studies involving enzyme inhibition, protein binding, and cellular assays to understand its biological activity and potential therapeutic effects.
Material Science: Its incorporation into polymers or other materials can impart unique properties such as increased thermal stability or specific electronic characteristics.
Mecanismo De Acción
The mechanism by which 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea exerts its effects depends on its interaction with molecular targets. In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access. The trifluoroethyl group can enhance binding affinity and specificity through hydrophobic interactions and electronic effects.
Comparación Con Compuestos Similares
1-(3-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)thiourea:
Uniqueness: 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea is unique due to the combination of the bromine atom and the trifluoroethyl group, which confer distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
IUPAC Name |
1-(3-bromophenyl)-3-(2,2,2-trifluoroethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3N2O/c10-6-2-1-3-7(4-6)15-8(16)14-5-9(11,12)13/h1-4H,5H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCXXGUETWAUEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677695 | |
| Record name | N-(3-Bromophenyl)-N'-(2,2,2-trifluoroethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036990-21-2 | |
| Record name | N-(3-Bromophenyl)-N'-(2,2,2-trifluoroethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1393742.png)







![4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393754.png)
![3-Fluoro-[1,1'-biphenyl]-4,4'-diol](/img/structure/B1393755.png)



